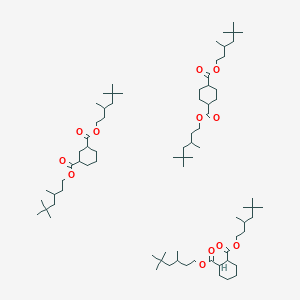
diethyl (4-amino-1H-indol-6-yl)phosphonate
Descripción general
Descripción
Diethyl (4-amino-1H-indol-6-yl)phosphonate (DEAIP) is a synthetic compound that has been widely studied for its potential applications in scientific research. DEAIP is an organophosphonate that has been found to have a wide range of biochemical and physiological effects on cells and organisms. DEAIP has been used in a variety of laboratory experiments, including cell culture and animal studies, to investigate its mechanisms of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Diethyl (4-amino-1H-indol-6-yl)phosphonate and its derivatives have been extensively studied for their synthesis and characterization. Researchers have conducted theoretical calculations and experimental studies to understand their structural and vibrational properties. These studies involve density functional theory (DFT), nuclear magnetic resonance (NMR), and molecular docking to explore their potential as effective drugs (Yadav et al., 2020).
Corrosion Inhibition
Phosphonate derivatives, including those related to diethyl (4-amino-1H-indol-6-yl)phosphonate, have shown promise as corrosion inhibitors. These compounds have been tested on mild steel in hydrochloric acid, a common scenario in industrial processes. Studies suggest that these compounds act as mixed-type inhibitors and are effective in preventing corrosion, which could have significant industrial applications (Gupta et al., 2017).
Potential in Medicinal Chemistry
Research has also explored the potential use of diethyl (4-amino-1H-indol-6-yl)phosphonate derivatives in medicinal chemistry. These studies focus on synthesizing various derivatives and analyzing their potential as drug candidates. This includes the investigation of their antibacterial, antitumoral, and antiviral properties, making them significant in the field of pharmaceutical research (Shalimov et al., 2018).
Synthetic Route to Aminophosphonic Derivatives
The compound and its analogs have been used in developing synthetic routes to aminophosphonic derivatives, which are of interest in various scientific fields including organic chemistry and drug development. These routes involve cycloaddition reactions and other synthetic strategies, demonstrating the versatility of diethyl (4-amino-1H-indol-6-yl)phosphonate in synthetic organic chemistry (Monbaliu et al., 2010).
Propiedades
IUPAC Name |
6-diethoxyphosphoryl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDAWQDHZOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (4-amino-1H-indol-6-yl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)

![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)







![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)


